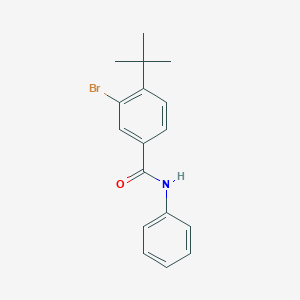

3-bromo-4-tert-butyl-N-phenylbenzamide

Descripción

3-Bromo-4-tert-butyl-N-phenylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position and a bulky tert-butyl group at the 4-position of the benzoyl ring, with a phenyl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₇BrNO, and its structure combines steric bulk (from the tert-butyl group) and electronic effects (from bromine and the amide linkage).

Propiedades

Fórmula molecular |

C17H18BrNO |

|---|---|

Peso molecular |

332.2 g/mol |

Nombre IUPAC |

3-bromo-4-tert-butyl-N-phenylbenzamide |

InChI |

InChI=1S/C17H18BrNO/c1-17(2,3)14-10-9-12(11-15(14)18)16(20)19-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,19,20) |

Clave InChI |

JLPUQOWWUGAFAY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br |

SMILES canónico |

CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of bromine and nature of substituents on the benzamide core significantly influence physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Steric and Crystallographic Differences

- In contrast, compounds like 4MNB () with smaller substituents (e.g., methoxy) exhibit better crystallinity, as evidenced by their well-resolved asymmetric unit structures .

- Crystallinity : The title compound in features two molecules (A and B) per asymmetric unit, suggesting efficient packing despite nitro substituents. The tert-butyl group in the target compound may disrupt such packing due to its bulk, leading to polymorphic variations .

Reactivity and Functional Group Influence

- Bromine Position: Bromine at the 3-position (meta to the amide) in the target compound may alter electronic delocalization compared to para-substituted analogs (e.g., 4-bromo derivatives in –3).

- Aniline Substituents : The simple phenyl group in the target compound lacks electron-withdrawing or donating groups, making its amide nitrogen less polarized than derivatives with nitro () or fluoro () substituents. For example, the 2-chloro-6-fluoroaniline moiety in ’s compound enhances electrophilicity at the amide carbonyl, favoring hydrolysis or nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.